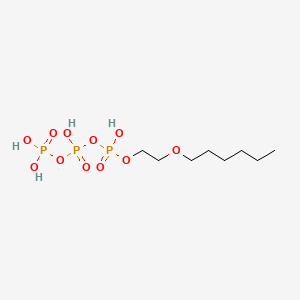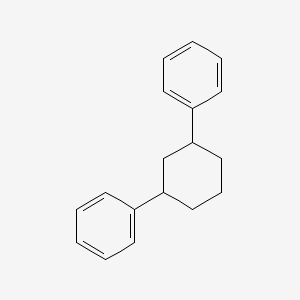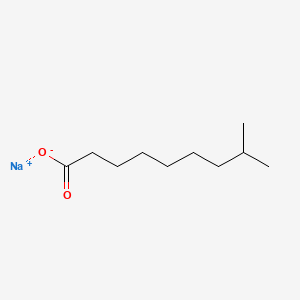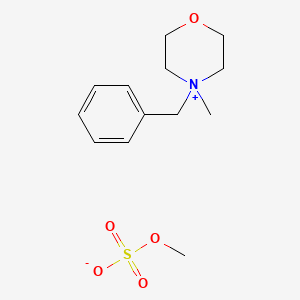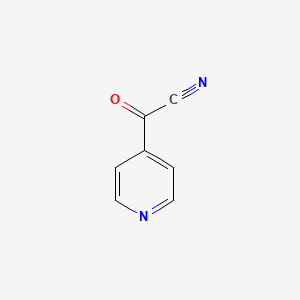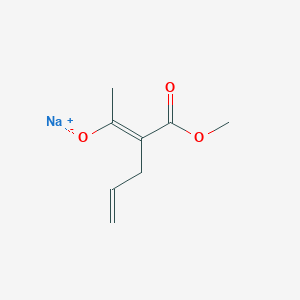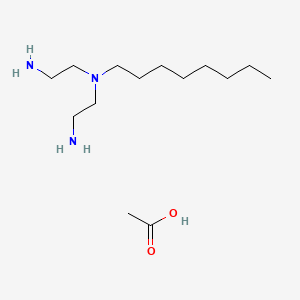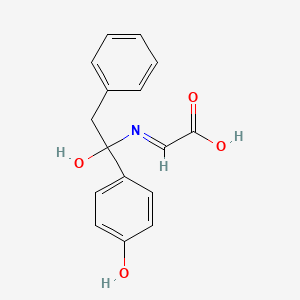
Einecs 235-034-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 235-034-7, also known as mercurous oxide, is a chemical compound with the molecular formula Hg₂O. It is a black or dark brown solid that is known for its unique properties and applications in various fields. Mercurous oxide is an important compound in the study of mercury chemistry and has been used historically in various applications.
Preparation Methods
Mercurous oxide can be synthesized through several methods:
Direct Synthesis: This involves the reaction of mercury with oxygen at elevated temperatures. The reaction is as follows[ 2Hg + O₂ \rightarrow Hg₂O ]
Precipitation Method: Mercurous oxide can also be prepared by reacting mercurous nitrate with a base such as sodium hydroxide. The reaction is[ 2HgNO₃ + 2NaOH \rightarrow Hg₂O + 2NaNO₃ + H₂O ]
Electrochemical Method: In this method, mercurous oxide is produced by the electrolysis of a mercury salt solution.
Chemical Reactions Analysis
Mercurous oxide undergoes various chemical reactions, including:
Decomposition: Upon heating, mercurous oxide decomposes into mercury and oxygen[ 2Hg₂O \rightarrow 4Hg + O₂ ]
Reaction with Acids: Mercurous oxide reacts with acids to form mercurous salts and water. For example, with hydrochloric acid[ Hg₂O + 2HCl \rightarrow 2HgCl + H₂O ]
Oxidation: Mercurous oxide can be oxidized to mercuric oxide (HgO) in the presence of an oxidizing agent.
Scientific Research Applications
Mercurous oxide has several scientific research applications:
Analytical Chemistry: It is used as a reagent in various analytical procedures to detect the presence of certain ions.
Electrochemistry: Mercurous oxide is used in the construction of reference electrodes in electrochemical cells.
Pharmaceuticals: Historically, it has been used in ointments and antiseptics due to its antimicrobial properties.
Material Science: Research into the properties of mercurous oxide contributes to the development of new materials and technologies.
Mechanism of Action
The mechanism of action of mercurous oxide involves its ability to release mercury ions, which can interact with various biological molecules. Mercury ions can bind to thiol groups in proteins, disrupting their function and leading to antimicrobial effects. The exact molecular targets and pathways involved depend on the specific application and context in which mercurous oxide is used.
Comparison with Similar Compounds
Mercurous oxide can be compared with other mercury compounds such as:
Mercuric Oxide (HgO): Unlike mercurous oxide, mercuric oxide is a bright red or yellow solid and is more stable. It is used in different applications, including as a catalyst and in the production of mercury batteries.
Mercurous Chloride (Hg₂Cl₂):
Mercuric Chloride (HgCl₂): A highly toxic compound used in disinfectants and preservatives.
Mercurous oxide is unique due to its specific oxidation state and the resulting chemical properties, making it suitable for particular applications that other mercury compounds may not fulfill.
Properties
CAS No. |
12059-23-3 |
|---|---|
Molecular Formula |
Ni3Sn |
Molecular Weight |
294.79 g/mol |
InChI |
InChI=1S/3Ni.Sn |
InChI Key |
VOAJFVXCQSFDLE-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ni].[Ni].[Sn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


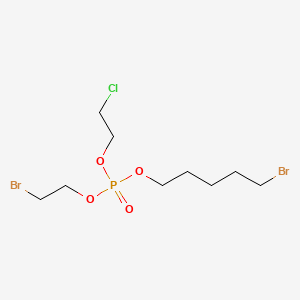
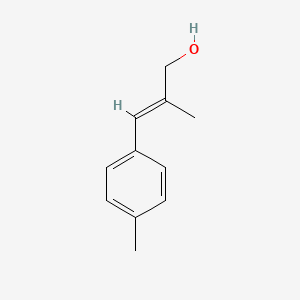
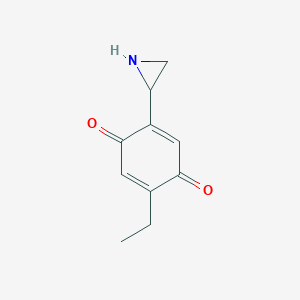
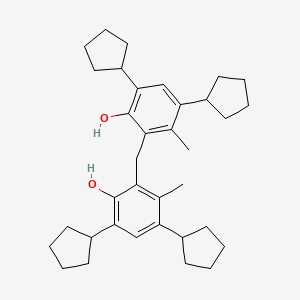
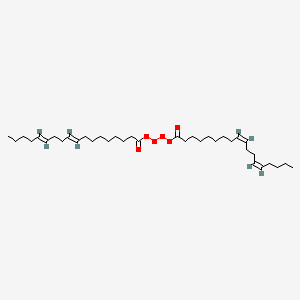
![3-[N-(2-cyanoethyl)anilino]propanenitrile;sulfuric acid](/img/structure/B12659909.png)
